3-Hydroxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342916 | |

| Record name | 3-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-15-2 | |

| Record name | 3-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a substituted aromatic aldehyde. Due to its specific substitution pattern, this compound presents potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, spectroscopic information, and predicted safety characteristics. While detailed experimental protocols and specific applications in drug development are not widely reported in public literature, this guide provides foundational knowledge based on available data and predictive models.

Chemical and Physical Properties

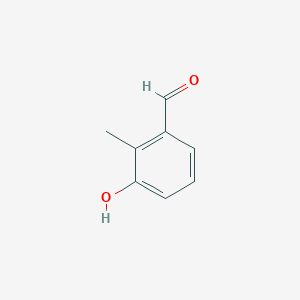

This compound is a solid, appearing white to yellow in color.[1] Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a formyl (aldehyde) group at position 1.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that several of these values are predicted based on computational models due to a scarcity of published experimental data.

| Property | Value | Source |

| CAS Number | 90111-15-2 | [1][2] |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 250.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.59 ± 0.10 | [1][2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic pathway can be inferred from related chemical literature. A plausible route involves the formylation of 2-methylphenol or a derivative. A general synthesis workflow is depicted below.

References

Synthesis of 3-Hydroxy-2-methylbenzaldehyde from o-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-hydroxy-2-methylbenzaldehyde from the readily available starting material, o-cresol (B1677501). The synthesis of this substituted benzaldehyde (B42025) is of significant interest due to its potential as a versatile intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document details three prominent ortho-formylation methods: the Reimer-Tiemann reaction, the Duff reaction, and a metal-mediated formylation, with a specific focus on a high-yield tin-catalyzed process.

Executive Summary

The ortho-formylation of o-cresol is the most direct approach to synthesizing this compound. This guide presents a comparative analysis of three key methodologies. While the Reimer-Tiemann and Duff reactions are classical methods for phenol (B47542) formylation, they often present challenges in terms of yield and regioselectivity. In contrast, modern metal-mediated methods, particularly using tin(II) chloride, have demonstrated significantly higher yields and selectivity for the desired ortho-product. This guide provides detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for the formylation of o-cresol depends on factors such as desired yield, required purity, available reagents, and scalability. The following table summarizes the quantitative data associated with the methods detailed in this guide.

| Method | Reagents | Typical Reaction Conditions | Yield of 2-hydroxy-3-methylbenzaldehyde (B1203309) | Regioselectivity |

| Reimer-Tiemann Reaction | o-Cresol, Chloroform (B151607), Strong Base (e.g., NaOH) | Biphasic solvent system, elevated temperature (e.g., 70-80°C) | Moderate (often a mixture of isomers) | Predominantly ortho, but para-isomer is a common byproduct |

| Duff Reaction | o-Cresol, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) | Heating (e.g., 150-160°C) followed by acid hydrolysis | Generally low to moderate | Highly ortho-selective |

| Tin-Mediated Formylation | o-Cresol, Paraformaldehyde, Tin(II) Chloride, Tri-n-butylamine | Toluene (B28343), Reflux | High (up to 85%)[1] | Highly ortho-selective |

Experimental Protocols

Tin-Mediated Ortho-Formylation of o-Cresol

This method, adapted from a patented procedure, offers high yield and selectivity for the desired product[1].

Materials:

-

o-Cresol

-

Paraformaldehyde

-

Anhydrous Tin(II) Chloride (SnCl₂)

-

Tri-n-butylamine

-

Toluene

-

Hydrochloric Acid (1N)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add o-cresol (0.1 mole), paraformaldehyde (0.3 mole), anhydrous tin(II) chloride (0.01 mole), and toluene (200 mL).

-

Add tri-n-butylamine (0.04 mole) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or column chromatography.

Reimer-Tiemann Reaction (Adapted for o-Cresol)

This is a classical method for the ortho-formylation of phenols[2][3][4]. The following is a general procedure adapted for o-cresol.

Materials:

-

o-Cresol

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Sulfuric Acid (dilute)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, dissolve o-cresol in 95% ethanol[1].

-

With stirring, rapidly add a concentrated aqueous solution of sodium hydroxide[1].

-

Heat the resulting solution to 70–80 °C using a water bath[1].

-

Begin the dropwise addition of chloroform at a rate that maintains gentle reflux[1].

-

After the addition is complete, continue stirring for an additional hour[1].

-

Cool the reaction mixture and acidify with dilute sulfuric acid.

-

Perform steam distillation to separate the product from the reaction mixture.

-

Extract the distillate with diethyl ether.

-

Wash the ether extract with water and dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product, which will likely be a mixture of 2-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde.

-

The isomers can be separated by column chromatography.

Duff Reaction (Adapted for o-Cresol)

The Duff reaction is another established method for ortho-formylation of phenols using hexamethylenetetramine[5][6][7]. The following is a general procedure adapted for o-cresol.

Materials:

-

o-Cresol

-

Hexamethylenetetramine (HMTA)

-

Boric Acid

-

Sulfuric Acid (dilute)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a glyceroboric acid medium by heating a mixture of glycerol and boric acid.

-

Intimately mix o-cresol and hexamethylenetetramine.

-

Add the mixture to the hot glyceroboric acid medium and heat to 150-160°C for 2-3 hours[6].

-

Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

-

Steam distill the mixture to isolate the crude product.

-

Extract the distillate with diethyl ether.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 2-hydroxy-3-methylbenzaldehyde.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Characterization of 2-Hydroxy-3-methylbenzaldehyde

The synthesized product should be characterized to confirm its identity and purity. The following table summarizes key analytical data for 2-hydroxy-3-methylbenzaldehyde.

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Appearance | Liquid |

| Boiling Point | 204 °C/730 mmHg[1] |

| Density | 1.123 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.564[1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 11.25 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.38-7.36 (m, 2H, Ar-H), 6.91 (t, J=7.5 Hz, 1H, Ar-H), 2.23 (s, 3H, -CH₃)[2] |

| ¹³C NMR | (Data available on SpectraBase)[8][9] |

| IR (ATR) | (Spectrum available on SpectraBase)[8] |

Visualizing the Synthesis

Reaction Pathways

The following diagrams illustrate the chemical transformations involved in the synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol via the three described methods.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

References

- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 3-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a valuable aromatic aldehyde intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈O₂[1]

-

Molecular Weight: 136.15 g/mol [1]

-

Canonical SMILES: CC1=C(C=CC=C1O)C=O[1]

-

InChIKey: ZRYCRPNCXLQHPN-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.4 | d | 1H | Aromatic proton |

| ~7.2 | t | 1H | Aromatic proton |

| ~7.0 | d | 1H | Aromatic proton |

| ~5.5-6.5 | br s | 1H | Hydroxyl proton (-OH) |

| ~2.3 | s | 3H | Methyl proton (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| ~192 | C=O (Aldehyde) |

| ~155 | C-OH (Aromatic) |

| ~138 | C-CH₃ (Aromatic) |

| ~130 | C-H (Aromatic) |

| ~125 | C-CHO (Aromatic) |

| ~120 | C-H (Aromatic) |

| ~118 | C-H (Aromatic) |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available.[1] Key characteristic absorption bands are presented below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3600-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aldehyde) |

| ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 136 | High | Molecular ion [M]⁺ |

| 135 | Medium | [M-H]⁺ |

| 107 | High | [M-CHO]⁺ |

| 79 | Medium | Fragmentation of the aromatic ring |

| 77 | Medium | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).

-

The separated components elute from the column and enter the mass spectrometer's ion source.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data with the structure of this compound.

References

3-Hydroxy-2-methylbenzaldehyde molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-2-methylbenzaldehyde is an aromatic organic compound belonging to the family of hydroxybenzaldehydes. Its structure, featuring a hydroxyl group and a methyl group in addition to the aldehyde functionality on the benzene (B151609) ring, makes it a subject of interest for potential applications in chemical synthesis and as a building block for more complex molecules. This technical guide provides a summary of its core molecular and physical properties.

Molecular and Physical Data

The fundamental molecular and physical characteristics of this compound are summarized below. This data is compiled from chemical databases and is essential for any experimental design or computational analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 90111-15-2 | [1][3] |

| Canonical SMILES | CC1=C(C=CC=C1O)C=O | [1] |

| InChI Key | ZRYCRPNCXLQHPN-UHFFFAOYSA-N | [1] |

| Predicted pKa | 9.59 ± 0.10 | [3] |

Synthesis and Experimental Information

Synthesis: While detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published, general synthetic routes for hydroxybenzaldehydes often involve the formylation of the corresponding phenol. One potential precursor for the synthesis of this compound is 2-methylphenol (o-cresol).[3]

Experimental Data and Biological Activity: A comprehensive search of scientific literature reveals a notable lack of published studies on the biological activity, experimental applications, and potential signaling pathway interactions of this compound. Chemical databases list the compound and its basic properties but do not link to significant research involving its use in biological or drug development contexts.[1]

For context, it is useful to consider the activities of its isomers, as substituted benzaldehydes are a class of compounds with diverse biological effects. For instance:

-

3-Hydroxybenzaldehyde has been studied for its vasculoprotective effects.[4]

-

2-Hydroxy-3-methylbenzaldehyde (an isomer) and its derivatives have been investigated for potential antitumor and antiproliferative properties.

It must be emphasized that these activities are of isomeric compounds and cannot be extrapolated to this compound without specific experimental validation. The unique positioning of the functional groups can dramatically alter the molecule's chemical and biological properties.

Logical Workflow for Future Research

Given the absence of biological data, a logical workflow for initiating research on this compound would follow a standard preclinical evaluation process.

Caption: Logical workflow for initial investigation of this compound.

Conclusion: this compound is a well-defined chemical entity with known molecular and physical properties. However, it remains a largely unexplored molecule within the scientific literature, particularly concerning its biological effects and potential applications in drug discovery and development. The lack of available data presents an opportunity for novel research into the properties and activities of this specific isomer. Future studies should focus on initial in vitro screening to identify any potential biological activities, which could then warrant more detailed mechanistic investigations.

References

Physical and chemical properties of 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzaldehyde, with the CAS number 90111-15-2, is an aromatic organic compound that belongs to the family of hydroxybenzaldehydes.[1][2] Its structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene (B151609) ring, makes it a molecule of interest in various chemical and pharmaceutical research areas. The interplay of these functional groups provides a unique electronic and steric environment, rendering it a versatile building block for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and a proposed workflow for its biological evaluation.

Physical and Chemical Properties

While experimental data for this compound is not extensively available in public literature, a combination of predicted data and information on its isomers allows for a reliable characterization.

General and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized in the table below. The appearance is noted as a white to yellow solid.[3]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 90111-15-2 | [1][2] |

| Molecular Formula | C₈H₈O₂ | [1][4] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Predicted Boiling Point | 250.6 ± 20.0 °C | [2] |

| Predicted Density | 1.175 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 9.59 ± 0.10 | [4] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics | Reference |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), aldehyde proton (δ 9.5-10.5 ppm), methyl protons (δ 2.2-2.5 ppm), and a phenolic hydroxyl proton (variable, broad). | [5][6][7] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), aldehyde carbon (δ 190-200 ppm), and a methyl carbon (δ 15-25 ppm). | [5][7][8] |

| Infrared (IR) | O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=O stretching (aldehyde, ~1680-1700 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). | [9][10] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 136. Key fragments are expected at m/z = 135 ([M-H]⁺), 107 ([M-CHO]⁺), and potentially 77 (phenyl cation). The top three peaks observed in GC-MS are at m/z 136, 107, and 135. | [1][11][12][13] |

Experimental Protocols

Proposed Synthesis via Reimer-Tiemann Reaction

A plausible and well-established method for the synthesis of this compound is the ortho-formylation of o-cresol (B1677501) via the Reimer-Tiemann reaction.[14][15][16] This reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group primarily at the ortho position to the hydroxyl group.[17]

Reaction Scheme:

o-cresol + CHCl₃ + NaOH → this compound

Materials and Equipment:

-

o-cresol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve o-cresol in ethanol.

-

Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask while stirring. The mixture will become warm.

-

Addition of Chloroform: To the stirred solution, add chloroform dropwise through the condenser over a period of 30-60 minutes. The reaction is exothermic and the color of the mixture will darken.

-

Reflux: After the addition of chloroform is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activity and Evaluation

While there is no specific literature on the biological activity or signaling pathways of this compound, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including as tyrosinase inhibitors and aldehyde dehydrogenase (ALDH) inhibitors.[18][19][20][21] This suggests that this compound could be a candidate for screening in similar assays.

Proposed Biological Evaluation Workflow

The following diagram outlines a general workflow for the biological screening and target identification of a novel benzaldehyde (B42025) derivative like this compound.

References

- 1. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90111-15-2 [chemicalbook.com]

- 3. hil6_sln.html [ursula.chem.yale.edu]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. 3-Hydroxybenzaldehyde(100-83-4) 13C NMR [m.chemicalbook.com]

- 8. 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 16. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

- 17. psiberg.com [psiberg.com]

- 18. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. | Sigma-Aldrich [merckmillipore.com]

- 19. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzaldehyde, a significant aromatic aldehyde. While the precise historical account of its initial discovery and synthesis is not extensively documented in readily available literature, this document consolidates information on its probable synthetic origins, key experimental protocols for its preparation and characterization, and an analysis of its physicochemical properties.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₈O₂, is a substituted aromatic compound featuring a hydroxyl group and a methyl group on the benzene (B151609) ring, ortho and meta to the aldehyde functionality, respectively. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90111-15-2[1] |

| Molecular Formula | C₈H₈O₂[1] |

| Molecular Weight | 136.15 g/mol [1] |

| Predicted Boiling Point | 250.6 ± 20.0 °C |

| Predicted Density | 1.175 ± 0.06 g/cm³ |

| Predicted pKa | 9.59 ± 0.10[3] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Historical Perspective on Synthesis

While a definitive record of the first synthesis of this compound is not clearly established, its preparation can be inferred from the historical development of formylation reactions of phenols and their derivatives. The most probable synthetic routes would involve the formylation of o-cresol (B1677501). Several classical organic reactions are suitable for this transformation.

Plausible Historical Synthetic Routes

The introduction of a formyl group onto a phenolic ring has been a subject of extensive research since the 19th century. The following named reactions represent the foundational methods that were likely employed or adapted for the synthesis of substituted hydroxybenzaldehydes like this compound.

-

Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[4] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. While it typically favors ortho-substitution, the presence of other substituents on the phenol (B47542) can influence the regioselectivity.

-

Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. It is similar in principle to the Friedel-Crafts reaction.

-

Duff Reaction: This reaction utilizes hexamine as the formylating agent in the presence of an acid to introduce an aldehyde group ortho to the hydroxyl group of a phenol.

The synthesis of the related isomer, 2-hydroxy-3-methylbenzaldehyde, has been documented via the reaction of o-cresol with paraformaldehyde in the presence of a catalyst, highlighting a viable pathway for the formylation of cresol (B1669610) isomers.

Experimental Protocols for Synthesis and Characterization

Modern synthetic methods for this compound would likely involve an adaptation of the classical formylation reactions, optimized for yield and purity. Below are generalized experimental protocols for the synthesis and characterization of such compounds.

General Synthesis Protocol via Formylation of o-Cresol

This protocol is a generalized procedure based on established formylation methods.

Materials:

-

o-Cresol

-

Paraformaldehyde

-

Magnesium chloride (anhydrous)

-

Triethylamine (B128534) (dry)

-

Acetonitrile (dry)

-

Hydrochloric acid (5% aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a flask containing anhydrous magnesium chloride and dry acetonitrile, add o-cresol and dry triethylamine under an inert atmosphere.

-

Add paraformaldehyde to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add 5% aqueous hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~9-10 ppm), aromatic protons (multiplets, ~6.5-7.5 ppm), the hydroxyl proton (broad singlet), and the methyl protons (singlet, ~2.2-2.5 ppm).

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (~190-200 ppm), the aromatic carbons (including those bonded to the hydroxyl and methyl groups), and the methyl carbon.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the sample (e.g., as a thin film or in a KBr pellet). Key vibrational bands to identify include a broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group (~2850-3100 cm⁻¹), a strong C=O stretch of the aldehyde (~1650-1700 cm⁻¹), and C=C stretching vibrations of the aromatic ring (~1400-1600 cm⁻¹).

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., with electron ionization). The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).

Spectroscopic and Physicochemical Data

The following tables summarize key spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 2: Spectroscopic Data for this compound [1]

| Spectroscopy Type | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 136, 2nd Highest: 107, 3rd Highest: 135[1] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum available from SpectraBase.[1] |

| ¹H NMR Spectroscopy | Predicted shifts can be calculated using various software. |

| ¹³C NMR Spectroscopy | Predicted shifts can be calculated using various software. |

Biological Activity and Structure-Activity Relationships

While specific studies on the biological signaling pathways of this compound are limited, the broader class of substituted benzaldehydes has been investigated for various biological activities. Structure-activity relationship (SAR) studies of hydroxybenzaldehydes have shown that the nature and position of substituents on the aromatic ring significantly influence their biological effects, such as antioxidant and antimicrobial properties.

The presence of a hydroxyl group is often associated with antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The methyl group can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is rooted in the classical formylation reactions of phenols. While its specific discovery is not well-documented, its preparation and characterization are achievable through standard organic chemistry techniques. The available physicochemical and spectroscopic data provide a solid foundation for its identification. Further research into its biological activities and potential applications in drug development is warranted, building upon the established structure-activity relationships of related substituted benzaldehydes.

References

A Technical Guide to the Research Applications of 3-Hydroxy-2-methylbenzaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of 3-hydroxy-2-methylbenzaldehyde, a versatile aromatic aldehyde. While direct research on this specific isomer is emerging, extensive studies on structurally similar hydroxybenzaldehydes provide a strong foundation for exploring its utility in medicinal chemistry, materials science, and analytical chemistry. This document outlines key synthetic pathways, detailed experimental protocols, and potential biological activities of derivatives of this compound, with a focus on Schiff bases and their metal complexes.

Disclaimer: The detailed experimental protocols and quantitative data presented herein are primarily based on a study of the closely related isomer, 3-hydroxybenzaldehyde (B18108). Researchers should consider these as a starting point and optimize the conditions for this compound.

Core Synthetic Pathways: Schiff Bases and Metal Complexes

This compound serves as a valuable precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). These Schiff bases can then act as ligands to form stable complexes with various metal ions.

The general synthetic workflow involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a metal salt.

Caption: General workflow for the synthesis of Schiff bases and their metal complexes.

Research Application I: Antimicrobial and Antifungal Activity

Schiff bases and their metal complexes are known to exhibit a wide range of antimicrobial and antifungal activities.[1] The presence of the azomethine group is crucial for their biological action.[1] Metal chelation can enhance the antimicrobial activity of the Schiff base ligand.

Quantitative Data: Antifungal Activity

The following table summarizes the antifungal activity of a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine (B81030) (L) and its metal complexes against Candida glabrata and Candida albicans.[1]

| Compound | Candida glabrata (% Inhibition) | Candida albicans (% Inhibition) |

| Ligand (L) | 69.3 | 66.2 |

| Mn(II) Complex | 70.1 | 68.3 |

| Fe(II) Complex | 71.3 | 69.5 |

| Co(II) Complex | 72.5 | 70.8 |

| Ni(II) Complex | 73.1 | 71.2 |

| Zn(II) Complex | 74.2 | 72.4 |

| Miconazole (Standard) | 89.2 | 86.5 |

Data from a study on a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine.[1]

Experimental Protocol: Antifungal Activity (Agar Tube Dilution Method)

This protocol is adapted from a study on a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine.[1]

-

Medium Preparation: Prepare Sabouraud Dextrose Agar (B569324) (SDA) and dispense 4 mL into screw-capped tubes. Autoclave at 121°C for 15 minutes and allow to cool to 50°C.

-

Sample Preparation: Prepare stock solutions of the synthesized compounds (ligand and metal complexes) in DMSO at a concentration of 200 mg/mL.

-

Inoculation: Add 0.1 mL of the test compound solution to the molten SDA in the tubes. Allow the agar to solidify in a slanted position.

-

Fungal Culture: Inoculate the solidified agar slants with a 4 mm diameter piece of the fungal culture.

-

Incubation: Incubate the tubes at 28 ± 1°C for 7 days.

-

Observation: After incubation, observe the growth of fungi in the tubes. The percentage inhibition can be calculated by comparing the growth in the test tubes with that in the control tubes (containing only DMSO).

Research Application II: Antioxidant Activity

Schiff bases containing phenolic hydroxyl groups are potential antioxidants as they can scavenge free radicals.[2] The antioxidant activity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

References

An In-depth Technical Guide to Structural Isomers and Analogs of 3-Hydroxy-2-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-Hydroxy-2-methylbenzaldehyde and its structural isomers are a class of substituted aromatic aldehydes that have garnered interest in various scientific fields, including medicinal chemistry and materials science. The specific arrangement of the hydroxyl, methyl, and aldehyde groups on the benzene (B151609) ring significantly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the structural isomers of this compound, presenting their chemical properties, synthesis methodologies, and known biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

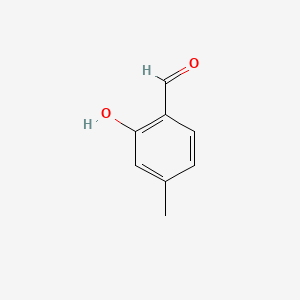

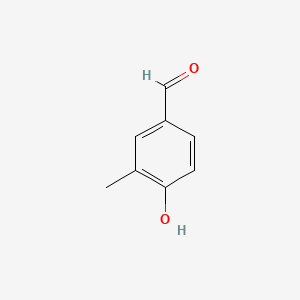

Physicochemical Properties of this compound and its Structural Isomers

The structural variations among the isomers of hydroxy-methylbenzaldehyde lead to distinct physicochemical characteristics. These properties are crucial for understanding their behavior in biological systems and for designing synthetic routes. A summary of key physicochemical data is presented in Table 1.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound |  | 90111-15-2 | C₈H₈O₂ | 136.15 | - | - | 9.59 (Predicted)[1] |

| 4-Hydroxy-2-methylbenzaldehyde |  | 41438-18-0 | C₈H₈O₂ | 136.15 | 104-107 | 265.5 | - |

| 2-Hydroxy-4-methylbenzaldehyde |  | 698-27-1 | C₈H₈O₂ | 136.15 | 58-61 | 219.5 | - |

| 4-Hydroxy-3-methylbenzaldehyde |  | 15174-69-3 | C₈H₈O₂ | 136.15 | 118-120 | 250.6 | - |

| 2-Hydroxy-3-methylbenzaldehyde (B1203309) |  | 824-42-0 | C₈H₈O₂ | 136.15 | 17 | 204 | 8.52 (Predicted)[2] |

| 3-Hydroxy-5-methylbenzaldehyde |  | 60549-26-0 | C₈H₈O₂ | 136.15 | 78-80 | - | 9.35 (Predicted)[3] |

| 5-Hydroxy-2-methylbenzaldehyde |  | 23942-00-9 | C₈H₈O₂ | 136.15 | - | - | - |

Biological Activities and Potential Applications

Several structural isomers of this compound have demonstrated a range of biological activities, suggesting their potential as lead compounds in drug discovery. The primary activities reported are antimicrobial, antioxidant, and enzyme inhibition. A summary of these activities is provided in Table 2.

| Compound Name | Biological Activity | Quantitative Data | Source |

| 4-Hydroxy-3-methylbenzaldehyde | Fungicidal (against Cryptococcus neoformans), Antibacterial (Gram-negative) | - | [4] |

| Anticancer, Antioxidant | - | [5] | |

| 2-Hydroxy-5-methylbenzaldehyde derivative | Antimicrobial (against S. aureus, E. faecalis, C. albicans, C. tropicalis) | MIC: 64-128 µg/mL | [6] |

| DNA cleavage and binding activity | - | [6] | |

| 2-Hydroxy-4-methoxybenzaldehyde (analog) | Antibacterial (against S. aureus), Antibiofilm | MIC: 1024 µg/mL | [7] |

| General Hydroxybenzaldehydes | Tyrosinase Inhibition | IC50 values vary depending on substitution pattern | [8] |

| Antioxidant (DPPH radical scavenging) | Activity depends on the position of the hydroxyl group | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for the synthesis of a representative isomer and for key biological assays.

Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Reaction

This protocol describes a general method for the formylation of a phenol, adapted for the synthesis of 4-Hydroxy-3-methylbenzaldehyde from o-cresol (B1677501).

Materials:

-

o-cresol

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve o-cresol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of a compound against bacterial and fungal strains using a broth microdilution method.

Materials:

-

Test compound (e.g., 2-Hydroxy-5-methylbenzaldehyde derivative)

-

Bacterial or fungal strains (e.g., S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Solvent for test compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and solvent, but no compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Antioxidant Assay

This protocol describes a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[6][7]

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

Prepare various concentrations of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against compound concentration.

Visualizations: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a general experimental workflow and a putative signaling pathway.

General experimental workflow for the synthesis and evaluation of this compound isomers.

A putative signaling pathway potentially modulated by hydroxy-methylbenzaldehyde isomers.

Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of related phenolic compounds. The specific molecular targets and pathways for each isomer of this compound require further investigation.

Conclusion

The structural isomers of this compound present a diverse set of physicochemical properties and biological activities. This guide has summarized the available quantitative data, provided detailed experimental protocols for their synthesis and biological evaluation, and visualized key workflows and potential mechanisms of action. For researchers and drug development professionals, these compounds represent a promising area for further exploration, particularly in the development of novel antimicrobial and antioxidant agents. Future studies should focus on elucidating the specific structure-activity relationships and the precise molecular mechanisms underlying their biological effects.

References

- 1. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 2. 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | FH05730 [biosynth.com]

- 3. 3-Hydroxy-5-methylbenzaldehyde | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. 2-hydroxy-3-methylbenzaldehyde [stenutz.eu]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known physicochemical properties of 3-Hydroxy-2-methylbenzaldehyde, with a focus on its solubility and stability. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of these characteristics is crucial for optimizing reaction conditions, developing robust formulations, and ensuring long-term product integrity. This document compiles available data, presents detailed experimental protocols for determining these properties, and provides visual representations of key processes and pathways.

Core Compound Properties

This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure, featuring a hydroxyl and a methyl group on the benzene (B151609) ring adjacent to the aldehyde, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| CAS Number | 90111-15-2 | PubChem |

| Predicted pKa | 9.59 ± 0.10 | Guidechem |

Solubility Profile

Qualitative Solubility

Based on the principles of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is likely to be moderate, influenced by the interplay between the polar functional groups and the hydrophobic benzene ring.

| Solvent Class | Solvent | Expected Solubility |

| Polar Protic | Water | Moderately Soluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Not Available |

| Ethanol | 25 | Not Available |

| Methanol | 25 | Not Available |

| Acetone | 25 | Not Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Available |

Stability Profile

This compound, as a phenolic aldehyde, is susceptible to degradation under various environmental conditions. Understanding its stability is critical for defining appropriate storage conditions and predicting its shelf-life in formulations.

General Stability Considerations

-

Oxidation: The aldehyde group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid.

-

pH: The phenolic hydroxyl group can be deprotonated under basic conditions, which may influence the compound's stability and reactivity.

-

Light: Aromatic compounds, particularly those with hydroxyl and aldehyde groups, can be sensitive to light, potentially leading to photolytic degradation.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for this compound is not available, the following table outlines the expected outcomes based on the behavior of similar compounds.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely stable | Not Available |

| Basic (e.g., 0.1 M NaOH) | Potential degradation | Not Available |

| Oxidative (e.g., 3% H₂O₂) | Likely degradation | 3-Hydroxy-2-methylbenzoic acid, products of aromatic ring cleavage |

| Thermal (e.g., 60°C) | Potential degradation | Not Available |

| Photolytic (UV/Vis light) | Potential degradation | Not Available |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

A Comprehensive Technical Guide to the Safe Handling and Laboratory Use of 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and use of 3-Hydroxy-2-methylbenzaldehyde in a laboratory setting. The following sections detail the compound's properties, potential hazards, safety protocols, and relevant biological information to ensure its proper and safe utilization in research and development.

Compound Identification and Properties

This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 90111-15-2 | [1][2] |

| Appearance | Not explicitly stated, but related compounds are typically solids. | |

| pKa (Predicted) | 9.59 ± 0.10 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 |

Hazard Identification and Safety Precautions

Table 2: Hazard Identification and GHS Classification (Based on Related Isomers)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If significant dust or aerosol generation is expected, a respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling: Avoid creating dust. Weigh and handle the compound in a designated area, preferably within a chemical fume hood. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be taken.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills for cleanup and disposal.

Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural features suggest its use as a precursor in the synthesis of more complex molecules, such as Schiff bases. The following are generalized protocols for its handling and a common synthetic application.

General Protocol for Weighing and Preparing Solutions

This protocol outlines the safe handling of this compound powder when preparing solutions.

Materials:

-

This compound

-

Appropriate solvent (e.g., ethanol (B145695), DMSO)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Personal Protective Equipment (PPE)

Procedure:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Perform all weighing and handling operations within a certified chemical fume hood.

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula, avoiding the creation of dust.

-

Record the exact weight.

-

Transfer the weighed solid to a volumetric flask of the appropriate size.

-

Add a small amount of the desired solvent to the flask to dissolve the solid, using a magnetic stirrer if necessary.

-

Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

General Protocol for the Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

-

This compound

-

A primary amine (R-NH₂)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

-

In a separate beaker, dissolve 1 equivalent of the primary amine in ethanol.

-

Add the amine solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a desiccator or vacuum oven.

-

Characterize the product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Biological Activity and Signaling Pathways

While the direct biological activities of this compound are not extensively reported, studies on the closely related isomer, 3-hydroxybenzaldehyde (B18108) (3-HBA), have shown interesting effects on cellular signaling pathways.

Research has indicated that 3-HBA can activate the Sonic Hedgehog (Shh) signaling pathway in mouse astrocytes.[4] This pathway is crucial for development and has been implicated in cell proliferation and survival. The activation of the Shh pathway by 3-HBA was shown to enhance the viability of astrocytes.[4] Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, making it a compound of interest for further investigation in neuroprotective and regenerative medicine research.

Furthermore, other studies have highlighted the vasculoprotective effects of 3-HBA, demonstrating its ability to inhibit vascular smooth muscle cell proliferation and endothelial cell inflammation through the modulation of signaling molecules such as AKT, NF-κB, and p38.[5][6][7]

Mandatory Visualizations

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Postulated Signaling Pathway Activation

The following diagram illustrates the activation of the Sonic Hedgehog (Shh) signaling pathway, as has been observed with the related compound 3-hydroxybenzaldehyde.

Caption: Postulated activation of the Sonic Hedgehog (Shh) signaling pathway by 3-hydroxybenzaldehyde.

References

- 1. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 6. nbinno.com [nbinno.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylcoumarin Derivatives from 3-Hydroxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-methylcoumarin (B190244) derivatives, utilizing 3-Hydroxy-2-methylbenzaldehyde as the starting material. The primary synthetic route described is the Knoevenagel condensation, a reliable method for forming the coumarin (B35378) scaffold. Additionally, this document outlines the potential applications of these derivatives in cancer research, supported by data on their biological activities and impact on cellular signaling pathways.

Introduction

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. The substitution pattern on the coumarin ring plays a crucial role in determining their biological efficacy. The synthesis of 8-methylcoumarin derivatives, starting from this compound, offers a strategic approach to developing novel therapeutic agents. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, provides an efficient route to these valuable molecules.

Synthesis of 8-Methylcoumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation of this compound with various active methylene compounds leads to the formation of a range of 3-substituted-8-methylcoumarin derivatives. The general reaction scheme is depicted below.

General Reaction:

Figure 1: General scheme for the Knoevenagel condensation.

Experimental Protocols

Below are detailed protocols for the synthesis of three different 8-methylcoumarin derivatives using this compound and different active methylene compounds.

Protocol 1: Synthesis of 3-Acetyl-8-methylcoumarin

This protocol describes the reaction of this compound with ethyl acetoacetate (B1235776).

-

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Distilled water

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (12 mmol) in 50 mL of ethanol.

-

Add a catalytic amount of piperidine (5 drops) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 100 mL of ice-cold 1M HCl solution with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-8-methylcoumarin.

-

Dry the purified crystals under vacuum over anhydrous sodium sulfate.

-

Protocol 2: Synthesis of 8-Methylcoumarin-3-carboxylic acid ethyl ester

This protocol details the reaction of this compound with diethyl malonate.

-

Materials:

-

This compound

-

Diethyl malonate

-

L-proline (catalyst)

-

Ethanol (solvent)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of this compound (10 mmol) in 40 mL of ethanol, add diethyl malonate (15 mmol) and L-proline (1 mmol, 10 mol%).

-

Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield 8-Methylcoumarin-3-carboxylic acid ethyl ester.

-

Protocol 3: Synthesis of 3-Cyano-8-methylcoumarin

This protocol outlines the reaction of this compound with malononitrile (B47326).

-

Materials:

-

This compound

-

Malononitrile

-

Ammonium (B1175870) acetate (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) in 25 mL of ethanol.

-

Stir the mixture at room temperature for 2-3 hours. The reaction is typically rapid and may result in the precipitation of the product.

-

If a precipitate forms, collect it by vacuum filtration. If not, slowly add cold distilled water to the reaction mixture to induce precipitation.

-

Wash the collected solid with cold ethanol (2 x 15 mL).

-

Recrystallize the product from ethanol to obtain pure 3-Cyano-8-methylcoumarin.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 8-methylcoumarin derivatives from this compound. Please note that yields are highly dependent on reaction scale and purification methods.

| Derivative Name | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| 3-Acetyl-8-methylcoumarin | Ethyl acetoacetate | Piperidine | Ethanol | 4-6 | 75-85 |

| 8-Methylcoumarin-3-carboxylic acid ethyl ester | Diethyl malonate | L-proline | Ethanol | 12-18 | 60-70 |

| 3-Cyano-8-methylcoumarin | Malononitrile | Ammonium acetate | Ethanol | 2-3 | 80-90 |

Biological Applications in Cancer Research

Coumarin derivatives are known to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][2] 8-Methylcoumarin derivatives, in particular, have shown promise as potential therapeutic agents.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of 8-methylcoumarin derivatives against various cancer cell lines. For instance, certain 8-methylcoumarin derivatives have shown notable cytotoxicity against human prostate cancer (PC-3) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] The antiproliferative activity is often dose-dependent and can lead to the induction of programmed cell death (apoptosis) in cancer cells.

Impact on Cellular Signaling Pathways

The anticancer effects of coumarin derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. Two of the most well-documented pathways affected by coumarins are the PI3K/Akt/mTOR and MAPK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in cancer. Some coumarins have been found to modulate the MAPK pathway, contributing to their anticancer effects.[4][5]

The diagram below illustrates a simplified overview of how 8-methylcoumarin derivatives may exert their anticancer effects by targeting these key signaling pathways.

Figure 2: Potential mechanism of action of 8-methylcoumarin derivatives.

This diagram illustrates that 8-methylcoumarin derivatives may inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, thereby suppressing cancer cell proliferation, survival, and angiogenesis, while promoting apoptosis.

Conclusion